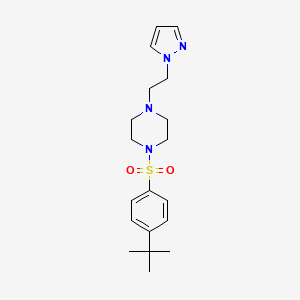
1-(2-(1H-pyrazol-1-yl)ethyl)-4-((4-(tert-butyl)phenyl)sulfonyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(1H-pyrazol-1-yl)ethyl)-4-((4-(tert-butyl)phenyl)sulfonyl)piperazine, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer and autoimmune disorders. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Applications De Recherche Scientifique
Structural Analysis and Computational Insights
Studies involving derivatives of piperazine, including compounds structurally similar to 1-(2-(1H-pyrazol-1-yl)ethyl)-4-((4-(tert-butyl)phenyl)sulfonyl)piperazine, have emphasized the importance of crystal structure analysis and computational methods like density functional theory (DFT). These approaches provide valuable insights into the molecular properties, including electrophilic and nucleophilic sites, which can significantly influence the compound's reactivity and potential applications in designing new materials or drugs. For instance, the crystal structure studies and DFT calculations of novel piperazine derivatives highlight the intermolecular hydrogen bonding and molecular Hirshfeld surface analysis, shedding light on the nature of intermolecular contacts (Kumara et al., 2017).
Anticancer and Antimalarial Potential
Research into the anticancer activity of polyfunctional substituted 1,3-thiazoles, including those with a piperazine substituent, has demonstrated promising results. The screening performed on various cancer cell lines, such as lungs, kidneys, CNS, and breast cancer, revealed that certain compounds exhibit significant inhibitory effects, suggesting potential therapeutic applications in cancer treatment (Turov, 2020). Additionally, the structural analysis of piperazine derivatives has indicated potential anti-malarial properties, further underscoring the versatility of these compounds in addressing critical health issues (Cunico et al., 2009).
Synthetic Approaches and Chemical Properties
The synthesis of novel pyrazole carboxamide derivatives containing a piperazine moiety exemplifies the innovative approaches to creating compounds with potential biological activity. These derivatives have been determined through various spectroscopic methods, confirming their unique structures and potential as research tools or therapeutic agents (Lv et al., 2013). Similarly, the exploration of flexible bis(pyrazol-1-yl)alkane and related ligands highlights the synthetic versatility of piperazine derivatives, opening new avenues for the development of chemical probes or drugs (Potapov et al., 2007).
Antimicrobial and Enzyme Inhibition Activities
Several studies have investigated the antimicrobial properties of piperazine derivatives, revealing their potential as antibacterial and antifungal agents. Novel heterocyclic compounds containing a sulfonamido moiety have shown high activity against various bacteria and fungi, suggesting their utility in developing new antimicrobial therapies (Azab et al., 2013). Moreover, the enzyme inhibition activity, particularly against MurB enzyme involved in bacterial cell wall synthesis, further underscores the therapeutic potential of these compounds in combating resistant bacterial strains (Mekky & Sanad, 2020).
Propriétés
IUPAC Name |
1-(4-tert-butylphenyl)sulfonyl-4-(2-pyrazol-1-ylethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O2S/c1-19(2,3)17-5-7-18(8-6-17)26(24,25)23-15-12-21(13-16-23)11-14-22-10-4-9-20-22/h4-10H,11-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAJDTWPWTKNINT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(1H-pyrazol-1-yl)ethyl)-4-((4-(tert-butyl)phenyl)sulfonyl)piperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

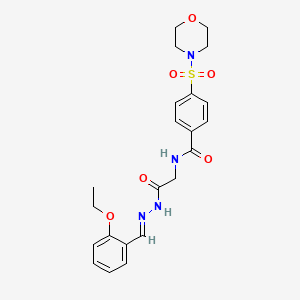
![6-Hydroxybenzo[d][1,3,2]benzodioxaphosphepine 6-oxide](/img/structure/B2988689.png)

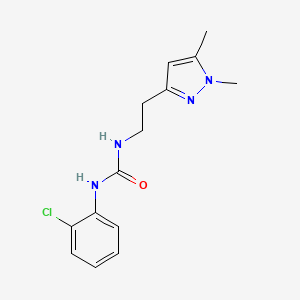

![4-(((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methyl)-3,5-dimethylisoxazole](/img/structure/B2988695.png)
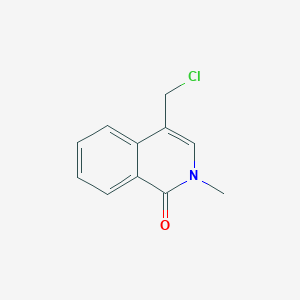
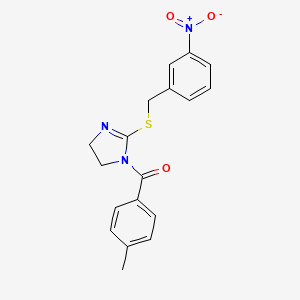

![1-(4-methylbenzyl)-5-phenyl-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2988703.png)
![2-[4-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-2-yl]acetonitrile](/img/structure/B2988705.png)
![ethyl 2-pivalamido-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B2988706.png)
![nonyl 3-[(5E)-5-[3-(3-nonoxy-3-oxopropyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate](/img/structure/B2988707.png)
![(Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2988708.png)